4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE
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Overview
Description
4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a methylbenzenesulfonamido group and a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Acylation: of aniline to form benzamide.
Sulfonation: of toluene to form 4-methylbenzenesulfonyl chloride.
Coupling: of the sulfonyl chloride with the benzamide core to form the sulfonamido derivative.
Alkylation: with 3-methylbutyl bromide to introduce the 3-methylbutyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-METHYLBENZENESULFONAMIDE: Similar structure but lacks the benzamide core and 3-methylbutyl chain.
N-(3-METHYLBUTYL)BENZAMIDE: Similar structure but lacks the sulfonamido group.
BENZENESULFONAMIDE: Lacks both the methyl group and the 3-methylbutyl chain.
Uniqueness
4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE is unique due to the combination of the sulfonamido group, benzamide core, and 3-methylbutyl chain
Properties
IUPAC Name |
N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)12-13-20-19(22)16-6-8-17(9-7-16)21-25(23,24)18-10-4-15(3)5-11-18/h4-11,14,21H,12-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFESWPLOKWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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